molecular formula C12H21BrN3O3 B3341007 3-(2-(2-Bromoacetamido)acetamido)-proxyl free radical CAS No. 100900-13-8

3-(2-(2-Bromoacetamido)acetamido)-proxyl free radical

Cat. No.: B3341007
CAS No.: 100900-13-8
M. Wt: 335.22 g/mol
InChI Key: FCOQWAAKZGWIFF-UHFFFAOYSA-N
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Description

3-(2-(2-Bromoacetamido)acetamido)-proxyl free radical, also known as 3-(2-Bromoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, is a highly reactive spin-label compound. It is widely used in various scientific research fields due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the product. The use of advanced equipment and techniques helps in achieving high yields and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-Bromoacetamido)acetamido)-proxyl free radical undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(2-(2-Bromoacetamido)acetamido)-proxyl free radical has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(2-Bromoacetamido)acetamido)-proxyl free radical involves its ability to interact with molecular targets through its unpaired electron. This interaction can lead to the formation of stable complexes or the initiation of specific chemical reactions. The molecular targets and pathways involved depend on the specific application and conditions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
  • 3-(2-Chloroacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
  • 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy

Uniqueness

Compared to similar compounds, 3-(2-(2-Bromoacetamido)acetamido)-proxyl free radical is unique due to its specific reactivity and stability. The presence of the bromine atom enhances its reactivity in substitution reactions, making it a valuable tool in various research applications .

Properties

InChI

InChI=1S/C12H21BrN3O3/c1-11(2)5-8(12(3,4)16(11)19)15-10(18)7-14-9(17)6-13/h8H,5-7H2,1-4H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOQWAAKZGWIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1[O])(C)C)NC(=O)CNC(=O)CBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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